molecular formula C14H26ClN3O4S B12039769 Sematilide monohydrochloride monohydrate

Sematilide monohydrochloride monohydrate

Katalognummer: B12039769
Molekulargewicht: 367.9 g/mol
InChI-Schlüssel: HCGUEOOYHHAYIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sematilide monohydrochloride monohydrate is a class III antiarrhythmic agent known for its selective blocking of delayed rectifier potassium current (I Kr) channels. This compound is used in the study of cardiac arrhythmias due to its ability to prolong the action potential duration and refractoriness in cardiac cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sematilide monohydrochloride monohydrate involves multiple steps. Initially, Benzocaine (Ethyl 4-Aminobenzoate) reacts with mesyl chloride to form Ethyl 4-(Methylsulfonamido)benzoate. This intermediate undergoes base saponification followed by water removal to yield 4-[(Methylsulfonyl)amino]benzoic acid sodium salt. Halogenation with thionyl chloride produces 4-[(Methylsulfonyl)Amino]Benzoyl Chloride, which then reacts with N,N-Diethylethylenediamine to form Sematilide .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Sematilide monohydrochloride monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the sulfonamide and amide groups.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include mesyl chloride, thionyl chloride, and N,N-Diethylethylenediamine. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to facilitate the desired transformations .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is characterized by its high purity and specific molecular structure.

Wissenschaftliche Forschungsanwendungen

Sematilide monohydrochloride monohydrate is extensively used in scientific research, particularly in the fields of cardiology and pharmacology. It is employed to study the mechanisms of cardiac arrhythmias and to evaluate the efficacy of antiarrhythmic drugs. Additionally, it serves as a tool in the investigation of potassium channel blockers and their effects on cardiac cells .

Wirkmechanismus

Sematilide monohydrochloride monohydrate exerts its effects by selectively blocking the delayed rectifier potassium current (I Kr) channels in cardiac cells. This inhibition prolongs the action potential duration and refractoriness, which helps in the management of cardiac arrhythmias. The molecular targets of this compound are the potassium channels, and its action involves the modulation of ion flow across the cardiac cell membrane .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • Procainamide
  • Amiodarone
  • Sotalol

Comparison: Sematilide monohydrochloride monohydrate is unique in its selective blocking of I Kr channels, which distinguishes it from other antiarrhythmic agents like Procainamide, Amiodarone, and Sotalol. While these compounds also exhibit antiarrhythmic properties, their mechanisms of action and molecular targets differ. For instance, Amiodarone affects multiple ion channels, whereas Sematilide specifically targets the I Kr channels .

Biologische Aktivität

Sematilide monohydrochloride monohydrate is a selective class III antiarrhythmic agent primarily used in the treatment of cardiac arrhythmias. This compound has garnered attention due to its biological activity, particularly its effects on ion channels and potential therapeutic applications. This article provides an overview of the biological activity of sematilide, including its mechanisms of action, pharmacological effects, and relevant research findings.

Sematilide acts primarily as a potassium channel blocker, particularly targeting the human Ether-a-go-go Related Gene (hERG) potassium channel. By inhibiting the hERG channel, sematilide prolongs the cardiac action potential duration, which is crucial for managing various types of arrhythmias. This mechanism is essential for its efficacy in preventing tachyarrhythmias and other cardiac disorders.

Pharmacological Effects

  • Antiarrhythmic Properties : Sematilide has been shown to effectively reduce the incidence of ventricular tachycardia and fibrillation in clinical settings. Its ability to prolong the QT interval can be beneficial in controlling specific arrhythmic conditions.
  • Hemodynamic Effects : Studies evaluating the hemodynamic effects of intravenous sematilide have demonstrated its influence on cardiac output and systemic vascular resistance. For instance, a study indicated that sematilide administration resulted in significant changes in hemodynamic parameters in patients with arrhythmias .
  • Cardiotoxicity Screening : In vitro studies have assessed sematilide's cardiotoxicity using stem cell-derived cardiomyocytes. The findings revealed that sematilide exhibits a concentration-dependent effect on cardiomyocyte beating arrest, with a benchmark concentration (BMC10) established at approximately 0.69 μM . This suggests that while sematilide has therapeutic benefits, careful monitoring is required due to potential cardiotoxic effects.

Table 1: Summary of Biological Activity Studies

Study ReferenceObjectiveKey Findings
Evaluate cardiotoxicitySematilide showed a BMC10 of 0.69 μM in hiPSC-CM assays.
Assess hemodynamic effectsSignificant alterations in cardiac output and vascular resistance observed post-administration.
Investigate satellite cell proliferationSematilide demonstrated potential in enhancing muscle cell proliferation without impairing differentiation.

Case Studies

  • Clinical Application : In a clinical trial involving patients with ventricular tachycardia, sematilide was administered intravenously, resulting in a notable reduction in arrhythmic episodes and improved patient outcomes. The study highlighted the drug's efficacy in stabilizing heart rhythms while maintaining acceptable safety profiles.
  • In Vitro Models : Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) indicated that sematilide effectively inhibited hERG currents, leading to prolonged action potentials. This study underscores the importance of using advanced cellular models to predict drug interactions and potential side effects accurately.

Eigenschaften

Molekularformel

C14H26ClN3O4S

Molekulargewicht

367.9 g/mol

IUPAC-Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrate;hydrochloride

InChI

InChI=1S/C14H23N3O3S.ClH.H2O/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H;1H2

InChI-Schlüssel

HCGUEOOYHHAYIM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.